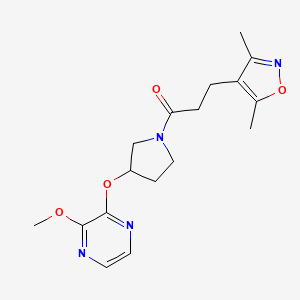
3-(3,5-Dimethylisoxazol-4-yl)-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3,5-Dimethylisoxazol-4-yl)-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C17H22N4O4 and its molecular weight is 346.387. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3-(3,5-Dimethylisoxazol-4-yl)-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its unique structural features suggest various mechanisms of action, making it a candidate for further research in therapeutic applications.
Chemical Structure
The molecular formula of the compound is C18H23N3O3, with a molecular weight of approximately 341.39 g/mol. The compound consists of an isoxazole ring, a pyrrolidine moiety, and a methoxypyrazine group, contributing to its diverse biological activities.
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential therapeutic effects:
- Antimicrobial Activity :
-
Anticancer Properties :
- The compound's structure suggests potential anticancer activity. Preliminary studies indicate that derivatives with similar moieties can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For example, compounds with isoxazole rings have been reported to inhibit BRD4 protein, which is implicated in several hematologic cancers .
- Neuroprotective Effects :
Antimicrobial Activity
A series of studies evaluated the antimicrobial efficacy of compounds with similar structures:
- Study Findings : A derivative exhibited an MIC against Staphylococcus aureus at 0.12 µg/mL, significantly outperforming standard treatments .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 3a | 0.12 | S. aureus |
| 4b | 0.49 | Candida albicans |
Anticancer Activity
The anticancer potential was assessed through various assays:
- Cell Proliferation Inhibition : Compounds were tested against U266 cancer cells, showing IC50 values ranging from 0.003 µM to 2.1 µM for different derivatives .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| 39 | 0.003 | U266 |
| 40 | 2.1 | MCF7 |
Neuroprotective Effects
Research on neuroprotective properties indicated:
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical evaluation involved testing the compound's derivatives against resistant bacterial strains in vitro, demonstrating significant efficacy compared to traditional antibiotics.
- Case Study on Cancer Cell Lines : In vivo studies using xenograft models indicated that certain derivatives led to tumor regression without notable toxicity, highlighting their therapeutic potential.
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4/c1-11-14(12(2)25-20-11)4-5-15(22)21-9-6-13(10-21)24-17-16(23-3)18-7-8-19-17/h7-8,13H,4-6,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHPRELJHKJQJHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CCC(C2)OC3=NC=CN=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














